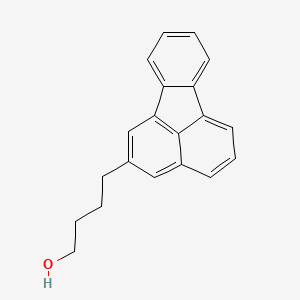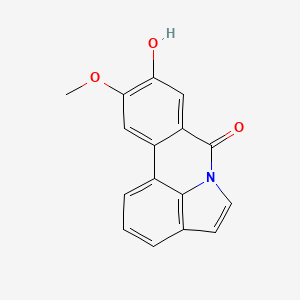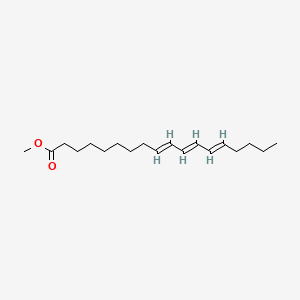
Methyl beta-eleostearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl beta-eleostearate is a methyl ester derivative of eleostearic acid, a conjugated triene fatty acid. It is commonly found in tung oil, which is derived from the seeds of the tung tree (Vernicia fordii). The compound is known for its unique chemical structure, which includes multiple double bonds, making it a subject of interest in various fields of research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl beta-eleostearate can be synthesized through the esterification of eleostearic acid with methanol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification process . The reaction conditions usually include heating the mixture to a specific temperature to ensure the complete conversion of the acid to its methyl ester form.
Industrial Production Methods
In industrial settings, this compound is often produced through the transesterification of tung oil. This process involves reacting tung oil with methanol in the presence of a catalyst, such as sodium methoxide, to produce methyl esters of the fatty acids present in the oil, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl beta-eleostearate undergoes various chemical reactions, including:
Polymerization: The compound can undergo thermal polymerization to form cyclic monomers and polymers.
Cyclization: Under mild thermal conditions, this compound can cyclize to form 1,2-dialkyl-3,5-cyclohexadiene as a primary product.
Common Reagents and Conditions
Thermal Polymerization: This reaction typically requires heating the compound to high temperatures, often in the presence of a solvent like methyl laurate.
Cyclization: Mild thermal conditions are used to facilitate the cyclization process, often without the need for additional reagents.
Major Products Formed
Aplicaciones Científicas De Investigación
Methyl beta-eleostearate has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of methyl beta-eleostearate primarily involves its ability to undergo polymerization and cyclization reactions. These reactions are facilitated by the presence of conjugated double bonds in its structure, which allow for various chemical transformations. The compound’s molecular targets and pathways are largely related to its interactions with other chemical species during these reactions .
Comparación Con Compuestos Similares
Methyl beta-eleostearate can be compared with other similar compounds, such as:
Methyl alpha-eleostearate: This isomer has a different arrangement of double bonds, leading to variations in its reactivity and polymerization behavior.
Methyl punicate: Another related compound with distinct structural features and chemical properties.
Uniqueness
Its ability to undergo both polymerization and cyclization reactions makes it a versatile compound for research and industrial use .
Propiedades
Número CAS |
16195-77-0 |
|---|---|
Fórmula molecular |
C19H32O2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
methyl (9E,11E,13E)-octadeca-9,11,13-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10+ |
Clave InChI |
KOJYENXGDXRGDK-OBWVEWQSSA-N |
SMILES isomérico |
CCCC/C=C/C=C/C=C/CCCCCCCC(=O)OC |
SMILES canónico |
CCCCC=CC=CC=CCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


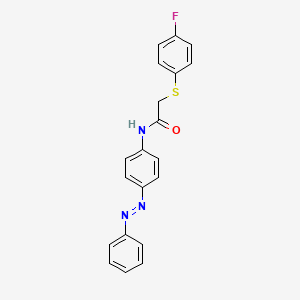

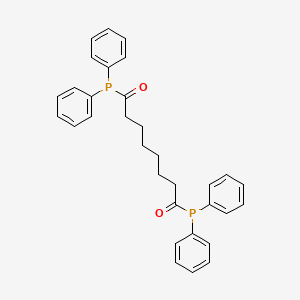


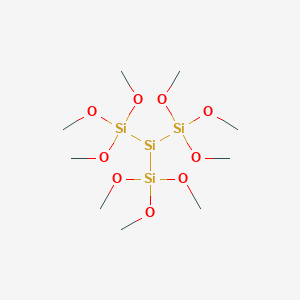
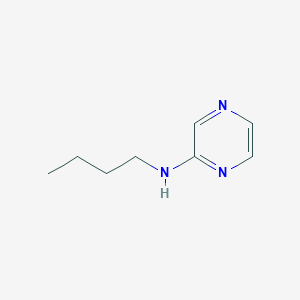
![1-(4-ethylpiperazin-1-yl)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14152190.png)

![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
